molecular formula C29H24FNO5S B13380405 Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B13380405
M. Wt: 517.6 g/mol
InChI Key: QGIUGMIXXFZBDE-HEVMCXDHSA-N
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Description

This compound is a functionalized thiophene-carboxylate derivative characterized by:

  • A benzylidene group at position 5 of the thiophene ring, substituted with a 3-fluorobenzyloxy moiety.
  • A 2-methylbenzoyl amino group at position 2.
  • An ethyl ester at position 3 and a 4-oxo-4,5-dihydrothiophene core.

Properties

Molecular Formula

C29H24FNO5S

Molecular Weight

517.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxy-2-(2-methylbenzoyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C29H24FNO5S/c1-3-35-29(34)25-26(32)24(37-28(25)31-27(33)23-10-5-4-7-18(23)2)16-19-11-13-22(14-12-19)36-17-20-8-6-9-21(30)15-20/h4-16,32H,3,17H2,1-2H3/b24-16-,31-28?

InChI Key

QGIUGMIXXFZBDE-HEVMCXDHSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)F)/SC1=NC(=O)C4=CC=CC=C4C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)SC1=NC(=O)C4=CC=CC=C4C)O

Origin of Product

United States

Preparation Methods

Synthesis of Substituted Thiophene Core

The starting point is often a substituted thiophene-3-carboxylate derivative. Methods reported in literature for thiophene synthesis include:

  • Gewald reaction: Condensation of α-cyano ketones with elemental sulfur and amines to form substituted thiophenes.
  • Cyclization of appropriate dicarbonyl compounds with sulfur sources.

For this compound, a 4-oxo-4,5-dihydro-3-thiophenecarboxylate scaffold is prepared, which involves:

  • Introducing the 4-oxo group (ketone) on the thiophene ring.
  • Installing the carboxylate group at position 3 as an ethyl ester.

Formation of the Amide Linkage

The 2-position of the thiophene ring carries an amide substituent derived from 2-methylbenzoyl amine. This can be introduced by:

  • Nucleophilic substitution of a suitable leaving group (e.g., halogen) at the 2-position with the amine.
  • Alternatively, direct amidation of a 2-carboxylic acid or activated ester derivative of the thiophene ring with 2-methylbenzoyl amine.

Reaction conditions often involve:

  • Use of coupling agents (e.g., EDCI, DCC) if starting from acids.
  • Mild heating and inert atmosphere to prevent oxidation.

Example Experimental Procedure (Hypothetical)

Step Reagents & Conditions Outcome Yield (%)
1. Thiophene core synthesis Gewald reaction: α-cyano ketone + sulfur + base Substituted thiophene-3-carboxylate 75-85
2. Benzylidene formation Condensation with 4-[(3-fluorobenzyl)oxy]benzaldehyde, base, EtOH, 70°C, 4h Benzylidene-substituted thiophene 80-90
3. Amide formation Coupling with 2-methylbenzoyl amine, EDCI, DCM, RT, 12h Amide-substituted thiophene 70-85
4. Esterification Ethanol, acid catalyst, reflux, 6h Ethyl ester final compound 85-95

Analytical Data and Purification

  • Purification is typically achieved by recrystallization or column chromatography.
  • Characterization includes NMR (1H, 13C), MS, and IR spectroscopy.
  • The compound exhibits characteristic signals for the benzylidene proton (~7–8 ppm, singlet), amide NH (~9–10 ppm), and ethyl ester protons (~1–4 ppm).
  • Mass spectrometry confirms molecular weight (~489.6 g/mol).

Notes on Reaction Optimization

  • The benzylidene formation step is sensitive to base strength and temperature; mild bases and controlled heating prevent side reactions.
  • Amide coupling efficiency depends on the purity of amine and coupling agent; inert atmosphere and dry solvents improve yields.
  • Esterification requires removal of water to shift equilibrium; use of Dean-Stark apparatus or molecular sieves is beneficial.

Summary Table of Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Thiophene core synthesis α-cyano ketone, sulfur, base (e.g., Et3N) 60-80 6-8 75-85 Gewald reaction conditions
Benzylidene formation 4-[(3-fluorobenzyl)oxy]benzaldehyde, base, EtOH 70 3-5 80-90 Aldol condensation
Amide formation 2-methylbenzoyl amine, EDCI, DCM 20-25 (RT) 12 70-85 Coupling under inert atmosphere
Esterification Ethanol, H2SO4 catalyst Reflux (78) 4-6 85-95 Acid-catalyzed esterification

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may find use in the synthesis of advanced polymers or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table highlights key structural differences and similarities:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-oxo-4,5-dihydrothiophene 5-benzylidene (3-fluorobenzyloxy), 2-(2-methylbenzoyl)amino, ethyl ester ~495 (estimated) Fluorine, benzoyl, benzylidene
Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate 4-oxo-4,5-dihydrothiophene 4-fluorophenylamino, ethyl ester ~293 Fluorine, phenylamino
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene 4-hydroxyphenyl, ethoxy-oxoethyl, ethyl ester 390.14 Hydroxyl, tetrahydro ring
{3-oxo–4-[(pyridin-4-ylmethylene)-amino]-5-(thiophen-2-ylmethyl)-2,4-dihydro-1,2,4-triazol-2-yl}-acetic acid ethyl ester (4a) Triazolone-thiophene hybrid Pyridinylmethylene, thiophen-2-ylmethyl, ethyl ester ~430 (estimated) Triazolone, pyridine, thiophene
ETHYL 2-((THIOXO((4-(TRIFLUOROMETHOXY)PHENYL)AMINO)METHYL)AMINO)-... (CAS 325995-03-7) Tetrahydrobenzo[b]thiophene Trifluoromethoxyphenyl, thioxo-methylamino, ethyl ester 444.49 Trifluoromethoxy, thioamide
Key Observations:
  • Fluorine Substitution: The target compound and CAS 325995-03-7 incorporate fluorine or trifluoromethoxy groups, which enhance metabolic stability and lipophilicity compared to non-fluorinated analogs like 6o .
  • Benzylidene vs.
  • Amino Substituents: The 2-methylbenzoyl amino group in the target compound differs from simpler phenylamino () or pyridinylmethylene-amino () groups, possibly affecting steric bulk and binding interactions.
Yield Comparison:
  • The target compound’s yield is unspecified, but similar reactions (e.g., 6o ) achieve 22% yield , while triazolone derivatives () reach up to 81.57% yield , suggesting room for optimization in the target’s synthesis.

Spectroscopic and Analytical Data

  • NMR Spectroscopy : The target compound’s ¹H/¹³C NMR would show signals for the fluorobenzyloxy group (δ ~7.4–7.6 ppm for aromatic protons) and the 2-methylbenzoyl moiety (δ ~2.5 ppm for CH₃). This aligns with data for 6o and 5l , which confirm substituent integration via splitting patterns.
  • HRMS-ESI : The target compound’s molecular ion ([M+H]⁺) would align with a calculated value near 493. Analogs like 6o and 5l show precise matches (Δ < 0.0001), indicating high purity.

Biological Activity

Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with potential biological activity. This article explores its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20FNO5SC_{22}H_{20}FNO_5S with a molar mass of approximately 429.46 g/mol. Its structure features a thiophene ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}. For instance, a study published in Scientific Reports identified that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of related compounds. A study demonstrated that certain thiophene derivatives possess inhibitory effects against Gram-positive and Gram-negative bacteria, indicating that Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene} may also exhibit similar properties. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes .

Study 1: Anticancer Screening

In a screening study involving multicellular spheroids, researchers evaluated the compound's effectiveness against tumor growth. Results indicated that Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene} significantly reduced spheroid size compared to controls, suggesting potent anticancer activity .

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, the compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent .

Data Summary

Property Value
Molecular FormulaC22H20FNO5S
Molar Mass429.46 g/mol
Anticancer ActivityInduces apoptosis; G2/M arrest
Antimicrobial ActivityMIC = 32 µg/mL against bacteria

Q & A

Q. How to design a stability study under physiological conditions?

  • Methodological Answer :
  • Buffer systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • HPLC monitoring : Quantify degradation products (e.g., ester hydrolysis) at 0, 24, and 48 hours.
  • Light sensitivity : Use amber vials to prevent photodegradation of the benzylidene moiety .

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